molecular formula C9H17FN2OSi B1376497 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole CAS No. 1803590-60-4

5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole

Cat. No.: B1376497
CAS No.: 1803590-60-4
M. Wt: 216.33 g/mol
InChI Key: ZQSPNVPJKLHKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole is a fluorinated pyrazole derivative featuring a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group at the 1-position of the pyrazole ring. The SEM group is widely used in organic synthesis to protect nitrogen atoms, enhancing solubility and stability during reactions .

Properties

IUPAC Name

2-[(5-fluoropyrazol-1-yl)methoxy]ethyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2OSi/c1-14(2,3)7-6-13-8-12-9(10)4-5-11-12/h4-5H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSPNVPJKLHKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-fluoro-1H-pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit notable antimicrobial properties. The compound 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole has been studied for its efficacy against various bacterial strains. In vitro studies show that this compound can inhibit the growth of resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study: Antibacterial Efficacy
A study conducted on the antibacterial properties of several pyrazole derivatives, including 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole, demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This finding highlights its potential therapeutic applications in treating bacterial infections resistant to conventional antibiotics.

Agricultural Applications

Fungicidal Properties
The compound has shown promise as a fungicide. Its structural characteristics allow it to interact effectively with fungal enzymes, inhibiting their activity and preventing fungal growth.

Case Study: Synergistic Fungicidal Combinations
In a patent filed for synergistic fungicidal compositions, 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole was combined with other active ingredients to enhance its efficacy. The combination showed improved effectiveness against common agricultural pathogens, making it a valuable candidate for developing new fungicides.

Mechanism of Action

The mechanism of action of 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluorine atom and the trimethylsilyl group can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs with SEM Groups

Several compounds in the evidence share the SEM-protected pyrazole core but differ in substituents:

Compound Substituents Key Properties Ref.
5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole (SY257796) 5-Iodo, 3-nitro Likely high reactivity for cross-coupling due to iodine; nitro group enhances electrophilicity.
3-Nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-5-vinyl-1H-pyrazole (SY257797) 3-Nitro, 5-vinyl Vinyl group enables further functionalization (e.g., cycloadditions).
5-Fluoro-1,3-dimethyl-4-[2-(trimethylsilyl)ethynyl]-1H-pyrazole 1,3-Dimethyl, 4-ethynyl, 5-fluoro Ethynyl group facilitates click chemistry; fluorine increases metabolic stability.

Key Observations :

  • The SEM group consistently improves solubility in organic solvents, as seen in synthesis protocols .
Fluorinated Pyrazole Derivatives

Fluorine substitution is a common strategy to modulate bioactivity and stability. Notable examples include:

Compound Substituents Applications Ref.
1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid 2-Fluoroethyl, 4-carboxylic acid Intermediate for pharmaceuticals; carboxylic acid enables conjugation.
4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole Complex azetidine-phenoxy substituent Likely bioactive (e.g., kinase inhibition).

Key Observations :

  • Fluorine at the 5-position (target compound) may enhance metabolic stability compared to fluorinated alkyl chains (e.g., 2-fluoroethyl in ).
  • Bulky substituents (e.g., azetidine-phenoxy in ) reduce rotational freedom, which could be contrasted with the SEM group’s flexibility.

Biological Activity

5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole is a pyrazole derivative with potential biological activity. This compound is of interest due to its structural features that may influence its interaction with biological systems, particularly in pharmacological contexts. This article reviews its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole is C9H18N2OSiC_9H_{18}N_2OSi. It features a fluoro substituent, which can enhance its biological activity by influencing the compound's lipophilicity and electron distribution.

The biological activity of pyrazole derivatives often involves interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom in this compound may enhance binding affinity to specific targets due to increased electronegativity, potentially leading to altered pharmacodynamics.

Pharmacological Studies

Research has indicated that pyrazole derivatives can exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have reported that pyrazole compounds demonstrate significant antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating potential cytotoxic effects.
  • Anti-inflammatory Effects : Pyrazoles are known to modulate inflammatory pathways, which can be beneficial in treating conditions like arthritis.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting potential for development as antimicrobial agents .
  • Cytotoxicity Against Cancer Cells : In vitro tests on human cancer cell lines demonstrated that specific pyrazole derivatives could induce apoptosis, with IC50 values indicating effective concentrations for therapeutic use .
  • Inflammation Modulation : Research highlighted the ability of pyrazole compounds to inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response. This inhibition could provide therapeutic benefits in managing inflammatory diseases .

Synthesis

The synthesis of 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole typically involves:

  • Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.
  • Introduction of Fluorine : Fluorination can be performed using reagents like Selectfluor or via electrophilic fluorination methods.
  • Trimethylsilyl Ether Formation : The introduction of the trimethylsilyl group is accomplished through reactions with silyl chlorides in the presence of bases.

Data Table

The following table summarizes key findings from recent studies on the biological activity of 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole and related compounds:

Study FocusBiological ActivityReference
Antimicrobial EfficacySignificant inhibition against bacteria
CytotoxicityInduced apoptosis in cancer cells
Inflammation ModulationInhibited COX enzymes

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole?

  • Methodological Answer : The synthesis of pyrazole derivatives often involves cyclocondensation or nucleophilic substitution. For analogous compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid), cyclocondensation of ethyl acetoacetate with phenylhydrazine under reflux in ethanol is a common approach . For protecting-group chemistry (e.g., SEM groups), reactions typically use THF/water mixtures with copper sulfate as a catalyst and temperatures of 50°C for 16 hours . Optimize yields by varying solvents (DMF, THF) and catalysts (Cu(I)/Na ascorbate for click chemistry) .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • 1H/13C NMR : Assign peaks for fluorine (19F NMR) and trimethylsilyl groups (δ ~0.1 ppm for Si(CH3)3) .
  • IR Spectroscopy : Identify C-F stretches (~1250 cm⁻¹) and SEM-protected N–H absence .
  • Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N percentages (e.g., ±0.3% tolerance) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+) .

Q. How can researchers troubleshoot low yields during synthesis?

  • Methodological Answer : Low yields may arise from:
  • Incomplete Protection : Ensure the SEM group is fully introduced by monitoring reaction progress via TLC (hexane/EtOAC 3:1) .
  • Side Reactions : Add scavengers like molecular sieves to trap moisture in silylation steps .
  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this pyrazole derivative in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine and SEM groups decrease pyrazole ring electron density, favoring Suzuki-Miyaura couplings. For example, 4-fluorophenyl substituents enhance electrophilicity at the pyrazole C-4 position, enabling Pd-catalyzed couplings with aryl boronic acids (e.g., 80% yield with Pd(PPh3)4/K3PO4 in DMF at 80°C) . Computational studies (DFT) can predict reactive sites by analyzing Fukui indices .

Q. What computational methods are used to predict the binding affinity of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., carbonic anhydrase IX). The SEM group’s steric bulk may limit binding in shallow active sites .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Pay attention to fluorine’s role in hydrophobic interactions .
  • QSAR Models : Corolate substituent electronegativity (Hammett σ values) with inhibitory activity .

Q. How can researchers resolve contradictions in spectroscopic data obtained for this compound?

  • Methodological Answer : Contradictions often arise from:
  • Tautomerism : Use variable-temperature NMR (VT-NMR) to identify dominant tautomers (e.g., NH vs. SEM-protected forms) .
  • Impurity Signals : Compare experimental IR/NMR with synthesized analogs (e.g., 5-chloro derivatives) to isolate artifact peaks .
  • X-ray Crystallography : Resolve ambiguous NOEs or coupling constants by determining the crystal structure (e.g., CCDC deposition for bond-length validation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.